molecular formula C7H12N2O B3003249 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 34091-34-4

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B3003249
CAS No.: 34091-34-4
M. Wt: 140.186
InChI Key: VUFBCWUJICCKDU-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a hydroxyl group attached to the second carbon of the propane chain, which is further linked to a 2-methylimidazole ring. The molecular formula of this compound is C7H12N2O, and it has a molecular weight of 140.19 g/mol .

Preparation Methods

The synthesis of 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: It serves as a building block for biologically active molecules, including pharmaceuticals.

    Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound valuable in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol can be compared with other imidazole derivatives such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFBCWUJICCKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methylimidazole (1 mol) and methanol as a solvent were charged into a stirring-type autoclave, and propylene oxide (1 mol) was reacted therewith at a reaction temperature of 80° C. to 140° C. Thereafter, by purification through distillation, 1-(2-hydroxypropyl)-2-methylimidazole was obtained.
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